6-Iodo-2,4,8-trimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

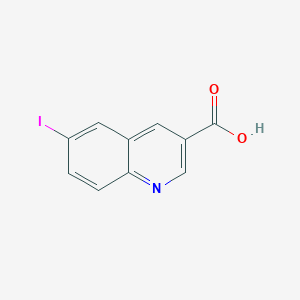

La 6-Iodo-2,4,8-triméthylquinoléine est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé est caractérisé par la présence d'un atome d'iode en position 6 et de trois groupes méthyle en positions 2, 4 et 8 sur le cycle quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 6-Iodo-2,4,8-triméthylquinoléine peut être réalisée par différentes méthodes. Une approche courante implique l'iodation de la 2,4,8-triméthylquinoléine en utilisant de l'iode et un oxydant tel que l'acide nitrique ou le peroxyde d'hydrogène. La réaction est généralement effectuée dans un solvant organique tel que l'acide acétique ou le chloroforme à des températures élevées .

Méthodes de production industrielle : La production industrielle de la 6-Iodo-2,4,8-triméthylquinoléine peut impliquer des procédés d'iodation à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés pour l'addition de réactifs et le contrôle de la température peut améliorer l'efficacité et la sécurité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La 6-Iodo-2,4,8-triméthylquinoléine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.

Réactions d'oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.

Réactions de réduction : La réduction du cycle quinoléine peut produire des dérivés de tétrahydroquinoléine.

Réactifs et conditions courantes :

Substitution : Des réactifs tels que l'azoture de sodium ou le cyanure de potassium dans des solvants polaires comme le diméthylformamide (DMF) sont couramment utilisés.

Oxydation : Des oxydants comme l'acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d'hydrogène dans l'acide acétique.

Principaux produits :

Substitution : Formation de dérivés azido ou cyano.

Oxydation : Formation de N-oxydes de quinoléine.

Réduction : Formation de dérivés de tétrahydroquinoléine.

4. Applications de la recherche scientifique

La 6-Iodo-2,4,8-triméthylquinoléine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec l'ADN et à inhiber la prolifération cellulaire.

Industrie : Utilisé dans le développement de colorants et de pigments en raison de sa structure aromatique stable.

5. Mécanisme d'action

Le mécanisme d'action de la 6-Iodo-2,4,8-triméthylquinoléine implique son interaction avec des macromolécules biologiques telles que l'ADN et les protéines. L'atome d'iode améliore la capacité du composé à former des liaisons halogènes avec les molécules cibles, ce qui conduit à l'inhibition des activités enzymatiques et à la perturbation des processus cellulaires. Le cycle quinoléine du composé peut s'intercaler dans l'ADN, provoquant des distorsions structurelles qui inhibent la réplication et la transcription .

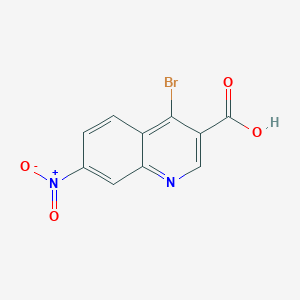

Composés similaires :

2,4,6-Triméthylquinoléine : Manque l'atome d'iode, ce qui entraîne une réactivité chimique et une activité biologique différentes.

6-Bromo-2,4,8-triméthylquinoléine : Structure similaire mais avec un atome de brome au lieu de l'iode, conduisant à des propriétés de liaison halogène différentes.

6-Chloro-2,4,8-triméthylquinoléine : Contient un atome de chlore, ce qui affecte sa réactivité et ses interactions biologiques.

Unicité : La 6-Iodo-2,4,8-triméthylquinoléine est unique en raison de la présence de l'atome d'iode, qui influence considérablement sa réactivité chimique et son activité biologique. L'atome d'iode améliore la capacité du composé à participer à la liaison halogène, ce qui en fait un échafaudage précieux pour le développement de nouveaux médicaments et de nouveaux matériaux .

Applications De Recherche Scientifique

6-Iodo-2,4,8-trimethylquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Used in the development of dyes and pigments due to its stable aromatic structure.

Mécanisme D'action

The mechanism of action of 6-Iodo-2,4,8-trimethylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The iodine atom enhances the compound’s ability to form halogen bonds with target molecules, leading to inhibition of enzymatic activities and disruption of cellular processes. The compound’s quinoline ring can intercalate into DNA, causing structural distortions that inhibit replication and transcription .

Comparaison Avec Des Composés Similaires

2,4,6-Trimethylquinoline: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

6-Bromo-2,4,8-trimethylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.

6-Chloro-2,4,8-trimethylquinoline: Contains a chlorine atom, which affects its reactivity and biological interactions.

Uniqueness: 6-Iodo-2,4,8-trimethylquinoline is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable scaffold for the development of new drugs and materials .

Propriétés

Formule moléculaire |

C12H12IN |

|---|---|

Poids moléculaire |

297.13 g/mol |

Nom IUPAC |

6-iodo-2,4,8-trimethylquinoline |

InChI |

InChI=1S/C12H12IN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |

Clé InChI |

NBWZSQGRDVZDIU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC2=C1C=C(C=C2C)I)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)

![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)

![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)

![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)

![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)